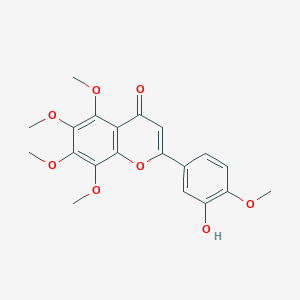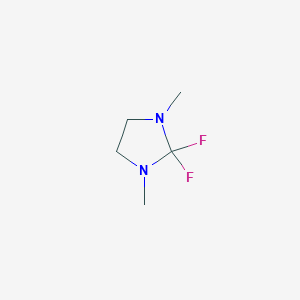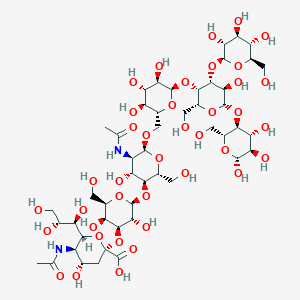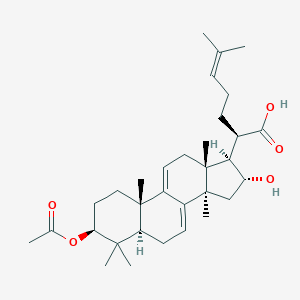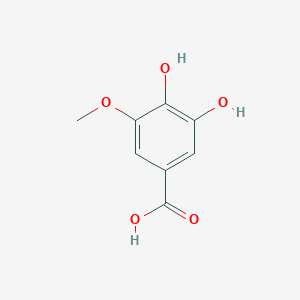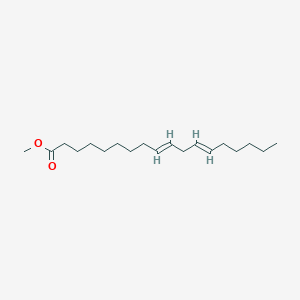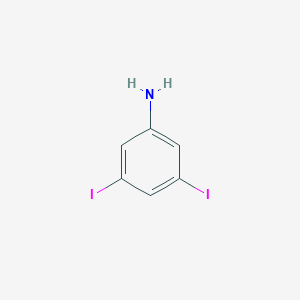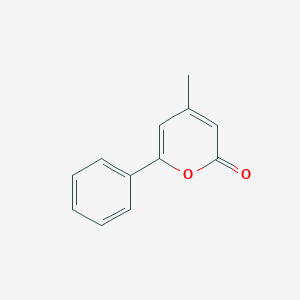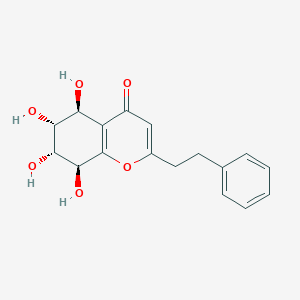
Agarotetrol
Overview
Description
Agarotetrol is a chromone derivative found in high concentrations in the water-extract fraction of agarwood . It is used as medicine and incense, and it contains sesquiterpenes and chromones . Agarotetrol has been reported to be present at the early stages of cell death in calli .
Molecular Structure Analysis
Agarotetrol is a pyranone . Its molecular formula is C17H18O6 . The IUPAC name for Agarotetrol is (5 S ,6 R ,7 R ,8 S )-5,6,7,8-tetrahydroxy-2- (2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one .
Physical And Chemical Properties Analysis
Agarotetrol has a molecular weight of 318.32 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its exact mass is 318.11033829 g/mol . Its topological polar surface area is 107 Ų .
Scientific Research Applications
Fragrance Generation
Agarotetrol, a chromone derivative, contributes to the fragrance of agarwood through the generation of low molecular weight aromatic compounds (LACs) upon heating . It is a source compound for low molecular weight aromatic compounds from agarwood heating . When heated, agarotetrol generates benzylacetone and other LACs .
Sedative Effect
Low molecular weight aromatic compounds such as benzylacetone, which are emitted from agarwood on heating, have a sedative effect on mice . Agarotetrol is involved in the production of these compounds .
Quality Evaluation of Agarwood
Agarotetrol is found in high concentrations in the water-extract fraction of agarwood . It is characteristic of resin formation and can be used to evaluate the quality of agarwood . It appears as a large peak in the HPLC chromatograms of all samples of medical-grade and artificially made agarwood .
Pharmaceutical Products
Agarotetrol may be present in pharmaceutical products made from decoctions of agarwood . It is found in high concentrations in the water-extract fraction of agarwood .
Cell Death Indicator
Agarotetrol has been reported to be present at the early stages of cell death in calli . It is not believed to be present in the non-resinous part of the agarwood plant .
Medical Efficacy of Agarwood
Agarotetrol generates a strong sedative effect and the characteristic fragrance compound benzylacetone upon heating, suggesting that agarotetrol is involved indirectly in the medical efficacy of agarwood .
Mechanism of Action
- Agarotetrol is a chromone derivative primarily isolated from agarwood. It plays a crucial role in generating the characteristic fragrance associated with agarwood upon heating .
- Agarotetrol interacts with its targets through a yet-to-be-fully-elucidated mechanism. Upon heating, it undergoes transformations, leading to the release of fragrant low molecular weight aromatic compounds (LACs), such as benzylacetone .
- The resinous parts of agarwood contain specific LACs, which are absent in non-resinous portions. Agarotetrol is a key compound found in the hot water extract of agarwood .
- Agarotetrol’s primary outcome is the production of fragrant LACs, especially benzylacetone, upon heating. These LACs contribute to the unique aroma of agarwood .
- For example, the heating process is essential for agarotetrol’s conversion to fragrant LACs. The specific conditions during distillation impact the yield of these aromatic compounds .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIROLCTHMEEO-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Agarotetrol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



